N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)
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Overview
Description
N-alpha-Methyl-L-threonine hydrochloride, also known as (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid hydrochloride, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group, resulting in a unique structure that imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is a derivative of the amino acid threonine
Mode of Action
The exact mode of action of Me-L-Thr-OHIt’s known that n-methyl amino acids play an important role in investigations on prevention or therapy of alzheimer’s disease . They inhibit β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .
Biochemical Pathways
The specific biochemical pathways affected by Me-L-Thr-OHThreonine aldolases, which catalyze the formation or cleavage of carbon–carbon bonds, have been associated with the synthesis of β-hydroxy-α-amino acids . This suggests that Me-L-Thr-OH.HCl could potentially influence these pathways.
Result of Action
The molecular and cellular effects of Me-L-Thr-OHGiven its potential role in the prevention or therapy of alzheimer’s disease , it may have neuroprotective effects.
Biochemical Analysis
Biochemical Properties
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) interacts with various enzymes, proteins, and other biomolecules. It is involved in the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks
Cellular Effects
The effects of N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Methyl-L-threonine hydrochloride typically involves the methylation of L-threonine. One common method is the reductive amination of L-threonine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution under mild conditions to yield N-alpha-Methyl-L-threonine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N-alpha-Methyl-L-threonine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Methyl-L-threonine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-alpha-Methyl-L-threonine ketone or aldehyde derivatives.
Reduction: Formation of N-alpha-Methyl-L-threonine alcohol derivatives.
Substitution: Formation of N-substituted derivatives of N-alpha-Methyl-L-threonine.
Scientific Research Applications
N-alpha-Methyl-L-threonine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-alanine: Another N-methylated amino acid with similar properties but differing in the side chain structure.
N-Methyl-L-serine: Similar in structure but with a hydroxyl group on the side chain instead of a methyl group.
N-Methyl-L-ornithine: Contains an additional amino group in the side chain, leading to different chemical reactivity.
Uniqueness
N-alpha-Methyl-L-threonine hydrochloride is unique due to the presence of both a hydroxyl and a methylamino group on the same carbon atom, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying protein interactions and designing novel therapeutics .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHRQZXUDAOKR-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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